3,3,4,4-tetrafluorobutan-2-amine hydrochloride
Description
3,3,4,4-Tetrafluorobutan-2-amine hydrochloride (CAS: 60547-98-0) is a fluorinated secondary amine salt with the molecular formula C₄H₈ClF₄N and a molecular weight of 192.14 g/mol . This compound is characterized by four fluorine atoms symmetrically positioned at the 3- and 4-positions of the butan-2-amine backbone, with the amine group protonated as a hydrochloride salt. It is commonly utilized as a building block in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the fluorine substituents .
Properties
CAS No. |
2613381-50-1 |
|---|---|
Molecular Formula |
C4H8ClF4N |
Molecular Weight |
181.56 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7F4N.ClH/c1-2(9)4(7,8)3(5)6;/h2-3H,9H2,1H3;1H |
InChI Key |
LMULQBNDCXTPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms into the butan-2-amine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated amines or alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4-tetrafluorobutan-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Fluorine Count | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₄H₈ClF₄N | 192.14 | 60547-98-0 | 4 | Secondary amine; tetrafluoro at C3, C4 |
| 4,4,4-Trifluorobutan-1-amine hydrochloride | C₄H₉ClF₃N | 163.57 | 84153-82-2 | 3 | Primary amine; trifluoro at C4 |
| 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride | C₆H₁₃ClF₃N | 193.63 | 1027282-22-9 | 3 | Primary amine; trifluoro at C4; dimethyl at C2 |
| 4,4-Difluoro-3,3-dimethylbutan-2-amine hydrochloride | C₆H₁₄ClF₂N | 173.63 | 2413899-95-1 | 2 | Secondary amine; difluoro at C4; dimethyl at C3 |
| 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride | C₁₀H₁₃ClF₃NO | 255.66 | 1260651-23-7 | 3 | Primary amine; trifluoromethyl-phenoxy substituent |
Key Observations:
- Fluorine Substitution : The primary compound distinguishes itself with four fluorine atoms , whereas analogs like 4,4,4-trifluorobutan-1-amine hydrochloride have three , and 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride has two .
- Amine Position : The secondary amine in the target compound contrasts with primary amines in analogs like 4,4,4-trifluorobutan-1-amine hydrochloride .
- Steric Effects : Dimethyl substituents in 4,4-difluoro-3,3-dimethylbutan-2-amine hydrochloride introduce steric hindrance absent in the tetrafluoro derivative .
Table 2: Hazard Profiles
Biological Activity
3,3,4,4-Tetrafluorobutan-2-amine hydrochloride is a fluorinated compound with potential applications in medicinal chemistry. Its unique structural properties, characterized by the presence of four fluorine atoms, may influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C4H7F4N
- SMILES : CC(C(C(F)F)(F)F)N
- InChI : InChI=1S/C4H7F4N/c1-2(9)4(7,8)3(5)6/h2-3H,9H2,1H3
The presence of multiple fluorine atoms significantly alters the compound's lipophilicity and stability compared to non-fluorinated analogs. Fluorination generally enhances metabolic stability and can affect the interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic pathways typically include selective fluorination reactions that introduce fluorine atoms at specific positions on the butane backbone.
Antiviral Activity
A study evaluated various fluorinated acyclic nucleosides derived from tetrafluoro compounds for their antiviral properties against HIV, HCV, HSV-1, and HBV. However, none demonstrated significant antiviral activity in vitro . This suggests that while the compound may have structural similarities to known antiviral agents, its efficacy in this area is limited.
Antitumor Activity
Research has shown that certain fluorinated compounds exhibit antitumor properties by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have been linked to the inhibition of farnesyltransferase, a target for cancer therapy. These compounds induce cell cycle arrest and apoptosis in various cancer cell lines . While specific studies on this compound are lacking, its structural characteristics suggest potential for similar biological effects.
The mechanisms through which fluorinated amines exert their biological effects often involve:
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression at critical checkpoints.
- Apoptosis Induction : By altering mitochondrial function and activating caspases.
- Metabolic Stability : Fluorination may enhance resistance to enzymatic degradation.
Case Studies
While direct studies on this compound are scarce, analogous compounds have been investigated:
-
IMB-1406 : A farnesyltransferase inhibitor that induces apoptosis in HepG2 cells through mitochondrial pathways .
- Table 1 : In vitro anti-tumor activity against various cell lines.
Cell Lines IC50 (μM) A549 8.99 HepG2 6.92 DU145 7.89 MCF7 8.26
This table illustrates the potency of related compounds that may inform expectations for this compound's activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3,4,4-tetrafluorobutan-2-amine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with fluorinated precursors. For example, alkylation of a fluorinated ketone followed by reductive amination under inert atmosphere (N₂/Ar) to prevent hydrolysis . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through crystallization in polar solvents (e.g., ethanol/water mixtures) . Yield optimization may require adjusting stoichiometry or using catalysts like palladium for hydrogenation steps .
- Key Considerations : Ensure anhydrous conditions due to the compound’s hygroscopic nature. Purity (>98%) is validated via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Identifies fluorine substitution patterns and confirms tetrafluoro configuration (δ -120 to -140 ppm for CF₂ groups) .
- ¹H NMR : Resolves amine proton environments (δ 1.5–2.5 ppm for CH₂ groups adjacent to NH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (192.14 g/mol) and detects impurities .
- Data Interpretation : Cross-reference with PubChem datasets (InChI Key: ALSUEBHZVBBDLE-UHFFFAOYSA-N) for structural validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- In Silico Modeling : Use QSAR tools to predict binding affinities to targets like GPCRs or ion channels . Molecular docking (AutoDock Vina) identifies potential interaction sites.
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor modulation (cAMP/GTPγS binding) in cell lines .
- Contradiction Resolution : Discrepancies between computational predictions and experimental results may arise from solvation effects; refine models using molecular dynamics simulations (AMBER/GROMACS) .
Q. What strategies mitigate data inconsistencies in stability studies of this compound under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- Analytical Validation : Use LC-MS/MS to quantify degradation pathways (e.g., dehydrohalogenation or oxidation) .
- Resolution of Conflicts : If TGA/DSC data conflict with HPLC stability profiles, conduct isothermal stress testing to reconcile thermal and hydrolytic degradation mechanisms .
Q. How can computational chemistry guide the optimization of reaction conditions for scaled-up synthesis?
- Methodology :
- DFT Calculations : Predict transition states and intermediates for key steps (e.g., reductive amination) using Gaussian09 .
- Process Optimization : Simulate solvent effects (COSMO-RS) to select ideal reaction media (e.g., DMF vs. THF) .
- Experimental Validation : Compare predicted activation energies with empirical kinetic data (Arrhenius plots) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
